molecular formula C18H18N6O B3002072 (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1426314-71-7

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B3002072
CAS No.: 1426314-71-7
M. Wt: 334.383
InChI Key: UPQNMPQVANHFQQ-UHFFFAOYSA-N
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Description

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures and functional groups .

Mode of Action

They can act as inhibitors, activators, or modulators of their target proteins, depending on their specific structures and the nature of their interactions with the targets .

Biochemical Pathways

Imidazole-containing compounds are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include signaling pathways, metabolic pathways, and others.

Pharmacokinetics

It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures and the presence of various functional groups .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Pyridine ring synthesis: Pyridine rings can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling reactions: The imidazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalyst selection: Using efficient catalysts to speed up the reaction.

    Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and pressure control: Maintaining optimal temperature and pressure to ensure the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation products: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction products: Reduced forms of the heterocyclic rings.

    Substitution products: Compounds with substituted groups on the nitrogen atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material science:

Biology

    Enzyme inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug development: The compound can be a lead compound in the development of new pharmaceuticals.

    Therapeutic agents: Potential use as a therapeutic agent for various diseases.

Industry

    Chemical synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Analytical chemistry: Employed in analytical techniques to study chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-imidazol-1-yl)pyridin-2-yl)methanone
  • (4-(pyridin-2-yl)piperazin-1-yl)methanone
  • (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-3-yl)piperazin-1-yl)methanone

Uniqueness

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

(4-imidazol-1-ylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(16-13-15(4-6-20-16)24-8-7-19-14-24)23-11-9-22(10-12-23)17-3-1-2-5-21-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQNMPQVANHFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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